REACTION_CXSMILES
|
C(NC[CH2:6][P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])C=C.C([N:17]([CH2:20][CH3:21])CC)C.[CH2:22](Br)[CH:23]=[CH2:24].O.[CH2:27](OCC)C>>[CH2:22]([N:17]([CH2:6][P:7](=[O:14])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:20][CH:21]=[CH2:27])[CH:23]=[CH2:24]
|
Name
|
diethyl allylaminoethylphosphonate
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NCCP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 15 minutes of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed during 4 days
|
Duration
|
4 d
|
Type
|
EXTRACTION
|
Details
|
was subsequently extracted three times with 50 ml CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
MgSO4 and subsequent evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
the resulting product was further purified with high vacuum distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(CC=C)CP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |